molecular formula C26H30FN7O3S B10836478 Tri-substituted purine derivative 1

Tri-substituted purine derivative 1

Cat. No.: B10836478
M. Wt: 539.6 g/mol
InChI Key: SDEPDOGWVAMEDD-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Purine (B94841) Derivative Research

The scientific exploration of purine analogs began with the goal of creating antimetabolites by making isosteric replacements of atoms like oxygen, carbon, or nitrogen in the purine ring. nih.gov This foundational work led to the synthesis of compounds such as 8-azaguanine (B1665908) and 2,6-diaminopurine. nih.gov A significant breakthrough came with the creation of 6-mercaptopurine (B1684380) (6-MP), where the 6-hydroxyl group of hypoxanthine (B114508) was replaced by a thiol group, establishing it as a clinically useful agent. nih.gov This was soon followed by the development of 6-thioguanine, an analog of guanine (B1146940). nih.gov

The understanding of the metabolic pathways of these early analogs was crucial to their development. nih.gov For instance, the discovery that xanthine (B1682287) oxidase inactivates 6-MP highlighted the importance of catabolic reactions. nih.gov In the 1990s, a new wave of purine analogs, including fludarabine, 2'-deoxycoformycin, and 2-chlorodeoxyadenosine, revolutionized the treatment of indolent lymphoid malignancies. nih.gov The development of these drugs was spurred by a deeper understanding of purine metabolism in lymphocytes. nih.gov

More recent research, from 2019 to 2024, has focused on new methods for synthesizing purines from precursors like diaminomaleonitrile (B72808) and imidazole (B134444) derivatives. rsc.org This has been accompanied by extensive chemical modifications to the purine nucleus, such as halogenation, amination, and coupling reactions, to create a diverse range of bioactive molecules. rsc.org

The Significance of Purine Scaffolds as Privileged Structures in Drug Discovery

The purine scaffold is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.govscielo.brresearchgate.net This status is attributed to its prevalence in essential biomolecules like DNA, RNA, ATP, and various coenzymes, suggesting an inherent capacity for biological interaction. nih.gov The concept of privileged structures points to molecular frameworks that are capable of binding to multiple, distinct biological targets, making them fertile ground for drug discovery. pageplace.de

The purine core's ability to mimic aspects of the peptide backbone and its involvement in a vast array of metabolic and cellular processes make it an intuitive choice for a privileged scaffold. nih.gov The versatility of the purine structure allows for substitutions at various positions, leading to a wide diversity of derivatives with different biological activities. rsc.org For example, modifications at the 2, 6, and 9 positions have yielded potent inhibitors of protein kinases, enzymes often implicated in cancer. nih.gov The development of libraries based on the purine scaffold has led to the discovery of potent inhibitors for various enzymes, underscoring the scaffold's importance. nih.gov

Research Rationale and Strategic Importance of Tri-substituted Purine Derivative 1 as a Research Subject

The strategic focus on tri-substituted purine derivatives, such as this compound, is driven by the need for novel therapeutic agents, particularly in oncology. nih.govnih.govnih.gov Cancer remains a major global health challenge, and the emergence of drug resistance in cancer cells necessitates the continuous development of new and more effective treatments. nih.govnih.gov

Purine analogs play a crucial role in cancer therapy as they can act as antimetabolites, interfering with the cellular metabolism of nucleic acids and thereby inhibiting cell growth and proliferation. nih.gov Tri-substituted purines, in particular, have shown promise as potent and selective anticancer agents. nih.govnih.gov For instance, certain trisubstituted triazole analogs have demonstrated selective cytotoxicity against specific cancer cell lines. nih.gov

The design of new tri-substituted purine derivatives often involves a structure-based approach, aiming to enhance their interaction with specific biological targets. researchgate.net For example, the introduction of an arylpiperazinyl group at position 6 of the purine ring has been shown to be beneficial for cytotoxic activity. nih.gov The strategic importance of these derivatives lies in their potential to overcome the limitations of existing therapies and to provide new options for treating a range of diseases. nih.govnih.gov

Overview of Current Academic Research Landscape on this compound

The current academic research landscape for tri-substituted purine derivatives is vibrant and focused on expanding their therapeutic potential. nih.govnih.govnih.govnih.gov Recent studies have reported the synthesis and biological evaluation of novel series of 2,6,9-trisubstituted and 6,8,9-trisubstituted purine analogs. nih.govnih.gov

One area of active investigation is the development of purine derivatives as anticancer agents. nih.govnih.govnih.gov Researchers are designing and synthesizing new compounds and testing their cytotoxic activity against various human cancer cell lines. nih.govnih.gov For example, a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives were synthesized and evaluated, with some compounds showing notable cytotoxic activity. nih.gov Another study focused on 2,6,9-trisubstituted purine derivatives and identified a compound with high potency and selectivity that induced apoptosis in leukemia cells. nih.gov

Beyond cancer, the multifaceted potential of purine derivatives is being explored for a wide range of diseases, including viral infections, autoimmune disorders, and neurodegenerative diseases. nih.gov The ongoing research continues to unveil the intriguing capabilities of these scaffolds, positioning them at the forefront of drug candidate development. nih.gov

Detailed Research Findings

Recent studies have provided detailed insights into the biological activity of specific tri-substituted purine derivatives. The following table summarizes the cytotoxic activity of a series of 2,6,9-trisubstituted purine derivatives against various cancer cell lines, with activity measured by the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Cytotoxic Activity (IC50, µM) of Selected 2,6,9-Trisubstituted Purine Derivatives

Compound CFAPC-1 (pancreatic) NCI-H460 (lung) HL-60 (leukemia) CACO2 (colorectal) HCT-116 (colorectal) K562 (leukemia) MCF-7 (breast) MRC-5 (normal)
7h 1.2 ± 0.1 1.9 ± 0.1 0.8 ± 0.1 > 10 1.5 ± 0.1 1.1 ± 0.1 2.3 ± 0.2 > 10
Cisplatin 2.1 ± 0.2 3.5 ± 0.3 1.3 ± 0.1 4.6 ± 0.4 2.8 ± 0.2 1.9 ± 0.2 5.1 ± 0.5 3.2 ± 0.3

Data sourced from a study on 2,6,9-trisubstituted purine derivatives as potential anticancer compounds. nih.gov

In another study, a series of 6,8,9-trisubstituted purine analogs were synthesized and evaluated for their cytotoxic activity against human liver, colon, and breast cancer cells.

Table 2: Cytotoxic Activity (IC50, µM) of Selected 6,8,9-Trisubstituted Purine Analogs

Compound Huh7 (liver) HCT116 (colon) MCF7 (breast)
5 1.8 ± 0.2 2.1 ± 0.3 2.5 ± 0.3
6 2.5 ± 0.3 2.9 ± 0.4 3.1 ± 0.4
5-Fluorouracil 3.8 ± 0.4 4.2 ± 0.5 4.8 ± 0.5
Fludarabine 4.5 ± 0.5 5.1 ± 0.6 5.9 ± 0.7

Data from a study on novel 6,8,9-trisubstituted purine analogues. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30FN7O3S

Molecular Weight

539.6 g/mol

IUPAC Name

2-[2-[(4-cyclohexylphenyl)methylamino]-6-(4-fluoroanilino)purin-9-yl]ethyl sulfamate

InChI

InChI=1S/C26H30FN7O3S/c27-21-10-12-22(13-11-21)31-24-23-25(34(17-30-23)14-15-37-38(28,35)36)33-26(32-24)29-16-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h6-13,17,19H,1-5,14-16H2,(H2,28,35,36)(H2,29,31,32,33)

InChI Key

SDEPDOGWVAMEDD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CNC3=NC(=C4C(=N3)N(C=N4)CCOS(=O)(=O)N)NC5=CC=C(C=C5)F

Origin of Product

United States

Advanced Synthetic Methodologies for Tri Substituted Purine Derivative 1 and Its Analogs

Strategic Retrosynthetic Analysis and Key Disconnections for Tri-substituted Purine (B94841) Derivative 1

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.comyoutube.com For Tri-substituted purine derivative 1, a common strategy involves key disconnections at the C2, C6, and N9 positions of the purine ring.

A primary retrosynthetic approach for 2,6,9-trisubstituted purines often begins by disconnecting the substituents at the C2 and C6 positions, leading back to a di-substituted purine core. mdpi.comnih.gov Further disconnection at the N9 position simplifies the precursor to a mono-substituted or unsubstituted purine, or even to a precursor of the purine ring itself, such as a substituted pyrimidine (B1678525). nih.govnih.gov

For instance, a 2,6,9-trisubstituted purine can be retrosynthetically cleaved to a 2,6-dihalopurine and an appropriate amine or alcohol for the N9 substituent. The C2 and C6 substituents can then be disconnected, leading back to the 2,6-dihalopurine starting material. mdpi.comresearchgate.net An alternative disconnection strategy involves building the purine ring from a substituted pyrimidine, where the substituents at what will become the C2 and C8 positions of the purine are introduced at a later stage. nih.govacs.org

The choice of disconnection is often guided by the desired substituents and the availability of regioselective reactions to functionalize the purine core. For example, if a specific amine is to be introduced at the C6 position, a disconnection at the C6-N bond is a logical step, leading back to a 6-chloropurine (B14466) derivative. nih.govnih.gov

Development and Optimization of Multi-Step Synthetic Sequences for this compound

The synthesis of this compound typically involves a multi-step sequence that requires careful planning and optimization to achieve high yields and purity. These sequences often start from commercially available purine or pyrimidine precursors. mdpi.comnih.gov

A common starting material for the synthesis of 2,6,9-trisubstituted purines is 2,6-dichloropurine (B15474) or 2-fluoro-6-chloropurine. mdpi.comresearchgate.net The differential reactivity of the halogen atoms at the C2 and C6 positions allows for sequential and regioselective introduction of various substituents.

Regioselective Functionalization Strategies of the Purine Core

The ability to selectively introduce functional groups at specific positions of the purine ring is crucial for the synthesis of tri-substituted derivatives. rsc.orgresearchgate.netresearchgate.net The C2, C6, and C8 positions of the purine core exhibit different reactivities, which can be exploited for regioselective functionalization.

The C6 position is generally the most susceptible to nucleophilic aromatic substitution, followed by the C2 position. The C8 position is typically the least reactive towards nucleophiles but can be functionalized through other methods like direct C-H activation. mdpi.comnih.govresearchgate.net

For example, starting with 2,6-dichloropurine, the C6-chloro group can be selectively displaced by a nucleophile, such as an amine, by carefully controlling the reaction conditions (e.g., temperature and solvent). The less reactive C2-chloro group can then be substituted in a subsequent step, often requiring harsher conditions. mdpi.comnih.gov The N9 position is commonly alkylated or arylated early in the synthetic sequence. nih.govnih.gov

Recent advances have also explored the use of directing groups and specialized reagents, such as hindered metal-amide bases, to achieve regioselective metalation and subsequent functionalization at the C6 and C8 positions. researchgate.net

Exploration of Transition-Metal Catalyzed Reactions in this compound Synthesis (e.g., Suzuki Cross-Coupling)

Transition-metal catalyzed cross-coupling reactions have become indispensable tools in the synthesis of complex organic molecules, including tri-substituted purines. mdpi.com The Suzuki cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide in the presence of a palladium catalyst, is particularly useful for introducing aryl or heteroaryl groups at the C2, C6, and C8 positions of the purine ring. researchgate.net

For instance, a 6-chloropurine derivative can be coupled with a boronic acid to introduce a substituent at the C6 position. Similarly, a 2-chloropurine or an 8-bromopurine can undergo Suzuki coupling to introduce substituents at the C2 or C8 positions, respectively. nih.gov This methodology offers a versatile and efficient way to create a diverse range of tri-substituted purine analogs. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing side reactions. researchgate.net

Nucleophilic Aromatic Substitution Approaches for Purine Core Derivatization

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for the derivatization of the purine core, particularly at the C2 and C6 positions, which are electron-deficient and thus activated towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a leaving group, typically a halogen, by a nucleophile. mdpi.comresearchgate.netnih.govwikipedia.org

In the synthesis of tri-substituted purines, sequential SNA_r reactions are often employed. Starting from a dihalopurine, the more reactive C6-halide is typically substituted first with a variety of nucleophiles such as amines, alcohols, and thiols. mdpi.comnih.govrsc.org The second halide at the C2 position can then be replaced by another nucleophile, often requiring more forcing conditions due to its lower reactivity. mdpi.com The regioselectivity of these substitutions is a key advantage, allowing for the controlled and predictable synthesis of specifically substituted purines. nih.govresearchgate.net Acid catalysis has also been shown to facilitate the substitution reaction at the C6 position. nih.gov

Starting MaterialNucleophilePosition of SubstitutionReference
2,6-DichloropurineAminesC6, then C2 mdpi.com
4,6-Dichloro-5-nitropyrimidine (B16160)CyclopentylamineN9 (after cyclization) nih.gov
6-Chloropurine derivativeSubstituted piperazinesC6 nih.gov

Combinatorial and Parallel Synthesis Approaches for this compound Libraries

Combinatorial and parallel synthesis techniques have revolutionized drug discovery by enabling the rapid generation of large libraries of related compounds for biological screening. nih.govnih.govscilit.comsemanticscholar.org These approaches have been successfully applied to the synthesis of tri-substituted purine libraries, allowing for the systematic exploration of structure-activity relationships. nih.govresearchgate.net

In a typical parallel synthesis approach, a common purine scaffold, such as a 2,6,9-trisubstituted purine core, is prepared and then diversified in the final steps by reacting it with a variety of building blocks. nih.gov For example, a 6-chloropurine intermediate can be reacted with a library of amines to generate a library of 6-amino-substituted purines. Similarly, a 2-chloropurine intermediate can be reacted with another set of amines or other nucleophiles. nih.gov

Solid-phase synthesis has also been employed for the construction of purine libraries. In this method, the purine core is attached to a solid support, and subsequent reactions are carried out. This simplifies purification, as excess reagents and byproducts can be washed away. nih.govnih.gov These high-throughput methods have been instrumental in identifying potent and selective inhibitors of various enzymes, such as cyclin-dependent kinases. nih.gov

Synthesis TypeKey FeatureApplicationReference
Parallel SynthesisRapid generation of a library from a common intermediateCreating a 135-membered library of tetra-substituted purines nih.gov
Solid-Phase SynthesisSimplified purificationSynthesis of 2,6,9-trisubstituted purine libraries nih.gov
Solution-Phase SynthesisUsed for creating libraries of 2,6,9-trisubstituted purinesGeneration of diverse purine derivatives nih.gov

Sustainable and Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact and enhance safety. These approaches focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient reaction conditions.

Multicomponent reactions (MCRs) represent a cornerstone of sustainable synthesis for purine and pyrimidine derivatives. researchgate.netresearchgate.net MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which reduces waste, saves time, and lowers energy consumption. researchgate.netresearchgate.net The Biginelli reaction, a one-pot multicomponent reaction, has been successfully employed for the synthesis of dihydropyrimidinone derivatives, which are structurally related to purine precursors, using substituted aromatic aldehydes, urea, and ethyl acetoacetate. researchgate.net This highlights the potential for applying similar MCR strategies to the synthesis of this compound.

Another key aspect of green chemistry in this context is the use of environmentally benign solvents and catalysts. Research has demonstrated the synthesis of various substituted purines and their bioisosteres using ultrasound-assisted Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition. nih.gov Ultrasound irradiation can accelerate reaction rates, leading to shorter reaction times and reduced energy input. nih.gov Furthermore, the use of water or ethanol (B145695) as a solvent in these reactions, where feasible, significantly improves the greenness of the process.

The development of catalytic methods using earth-abundant and non-toxic metals is also a significant step towards sustainability. For instance, a sustainable Co(II)-catalyzed synthesis of pyrroles and pyridines, which can be precursors or analogs of purine systems, has been described. researchgate.net This approach utilizes an alcohol as a primary feedstock, further contributing to the green credentials of the synthesis. researchgate.net

The following table summarizes key green chemistry approaches applicable to the synthesis of this compound and its analogs:

Green Chemistry ApproachDescriptionPotential Application in this compound Synthesis
Multicomponent Reactions (MCRs) Combining three or more reactants in a single synthetic operation. researchgate.netresearchgate.netEfficient one-pot synthesis of the purine core or key intermediates, reducing solvent use and waste.
Ultrasound-Assisted Synthesis Use of ultrasonic irradiation to accelerate chemical reactions. nih.govFaster reaction times and lower energy consumption for steps like cycloadditions. nih.gov
Use of Greener Solvents Employing water, ethanol, or other environmentally friendly solvents.Replacing hazardous organic solvents in various synthetic steps.
Sustainable Catalysis Utilizing catalysts based on abundant and non-toxic metals like cobalt. researchgate.netCatalyzing key bond-forming reactions in the synthesis of the purine scaffold. researchgate.net

By integrating these sustainable practices, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Stereoselective Synthesis of Enantiopure this compound Isomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to synthesize enantiomerically pure isomers of this compound is of paramount importance for understanding their structure-activity relationships and for the development of selective therapeutic agents.

A notable strategy for achieving enantiopure purine derivatives involves the use of chiral building blocks derived from enzymatic resolutions. For example, the catalytic asymmetric synthesis using halohydrin dehalogenase in the ring-opening of epoxides has been employed to produce enantioenriched azido (B1232118) alcohols. nih.gov These chiral azido alcohols can then be used in subsequent steps, such as the Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, to afford the R- and S-enantiomers of purine derivatives with a high degree of enantiomeric excess. nih.gov

Another approach to stereoselective synthesis involves the 1,6-conjugate addition of nucleophiles to p-quinone methides (p-QMs). nih.govresearchgate.net While not directly a purine synthesis, this methodology is crucial for creating stereodefined substituted olefins, which can be precursors or substituents on the purine core. nih.govresearchgate.net The reaction of p-QMs with α-diazo-β-ketosulfones or α-diazo-β-ketoesters under basic conditions can lead to the formation of tri- and tetrasubstituted olefins with controlled E/Z selectivity. nih.govresearchgate.net The stereochemical outcome of these reactions is influenced by the nature of the base, solvent, and the steric and electronic properties of the substituents on the reactants. nih.govresearchgate.net

The table below outlines key findings from stereoselective synthesis studies relevant to the preparation of chiral this compound analogs.

ReactantsReagents and ConditionsProductYieldStereoselectivity (E/Z or Z/E)Reference
p-QM 1g (p-chlorophenyl), diazosulfone 2 NaOH, EtOH7g 46%89:11 nih.gov
p-QM 1h (p-bromophenyl), diazosulfone 2 NaOH, EtOH7h 52%75:25 nih.gov
p-QM 1i (o-chlorophenyl), diazosulfone 2 NaOH, EtOH7i 43%Moderate nih.gov
p-QM 1j (o-bromophenyl), diazosulfone 2 NaOH, EtOH7j 50%Moderate nih.gov
p-QM 1k (α-naphthyl), diazosulfone 2 NaOH, EtOH7k 48%55:45 nih.gov
p-QM 1l (β-naphthyl), diazosulfone 2 NaOH, EtOH7l 46%>95:05 nih.gov
p-QM 1o (thienyl), diazosulfone 2 NaOH, EtOH3o 51%Exclusively E nih.gov

These examples demonstrate the feasibility of controlling stereochemistry in the synthesis of complex organic molecules, a principle that is directly applicable to the preparation of specific isomers of this compound.

Solid-Phase Synthetic Strategies for this compound

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the rapid generation of libraries of organic molecules, including purine derivatives. This methodology involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The key advantage of SPOS is the ease of purification, as excess reagents and by-products can be simply washed away from the resin-bound product.

Several solid-phase strategies have been developed for the synthesis of tri-substituted purines. researchgate.net One common approach starts with the immobilization of a pyrimidine derivative, such as 4,6-dichloro-5-nitropyrimidine, onto a resin. researchgate.net Subsequent modifications, including nucleophilic substitutions, reduction of the nitro group, and cyclization, lead to the formation of the purine ring system. researchgate.net For instance, coupling 4,6-dichloro-5-nitropyrimidine to a Rink amide resin, followed by displacement of the second chloride with an amine, reduction of the nitro group, and then elaboration to the purine, is a viable route. researchgate.net

Another strategy involves the traceless solid-phase synthesis of 2,6,9-trisubstituted purines starting from a resin-bound 6-thiopurine. capes.gov.br The term "traceless" refers to the fact that the linker used to attach the molecule to the solid support is cleaved in a way that it does not leave any residual atoms on the final product.

The versatility of SPOS allows for the introduction of a wide variety of substituents at different positions of the purine ring. For example, solid-phase synthesis has been used to prepare N-9-substituted 2,8-diaminopurines and 1,7,8-trisubstituted purines. researchgate.netcolab.ws The choice of resin and linking strategy is crucial for the successful synthesis and cleavage of the final product.

The following table summarizes different solid-phase approaches for the synthesis of substituted purine derivatives.

Starting Material (Resin-Bound)Key Synthetic StepsType of Purine DerivativeReference
4,6-dichloro-5-nitropyrimidine on Rink amide resinNucleophilic substitution, nitro reduction, cyclizationSubstituted purines researchgate.net
Aldehyde on resinElaboration to N-9-substituted 2,8-diaminopurinesN-9-substituted 2,8-diaminopurines researchgate.net
Polymer supported aminesAcylation, arylation, nitro reduction, cyclizationPurine derivatives with α-amino acid motif at N-9 researchgate.net
Resin-bound 6-thiopurinePalladium-catalyzed cross-coupling, nucleophilic substitutions2,6,9-trisubstituted purines capes.gov.br
p-Benzyloxybenzylamine (BOBA) resinRegioselective N-7 substitution1,7,8-trisubstituted purines colab.ws

These solid-phase methods offer a high-throughput platform for the synthesis of diverse libraries of this compound analogs, facilitating the exploration of structure-activity relationships and the discovery of new bioactive compounds. acs.orgnih.gov

Comprehensive Structure Activity Relationship Sar Investigations of Tri Substituted Purine Derivative 1 Series

Design Principles for SAR Exploration of Tri-substituted Purine (B94841) Derivative 1 Analogs

The exploration of the structure-activity relationships (SAR) for tri-substituted purine analogs is a systematic process aimed at identifying the key structural features required for potent and selective biological activity. The design strategy for creating analogs of a lead compound, such as a "Tri-substituted purine derivative 1," typically revolves around methodical modifications at the three substitution points—commonly the C2, C6, and N9 positions of the purine core. mdpi.comnih.gov

Initial efforts often focus on leveraging the known binding modes of similar ligands or the parent compound itself. For instance, many purine derivatives target the ATP-binding site of kinases. researchgate.net This knowledge allows for a rational design approach where substituents are chosen to mimic the interactions of ATP, particularly the hydrogen bonds formed by the adenine (B156593) ring. The primary goal is to systematically probe the chemical space around the purine scaffold. nih.gov This involves varying the size, shape, and electronic properties of the substituents at each of the three key positions. mdpi.com

Libraries of compounds are often synthesized where one position is varied while the other two are held constant. mdpi.com This allows researchers to isolate the effect of specific structural changes on biological activity. For example, in developing inhibitors for cyclin-dependent kinases (CDKs), researchers synthesized various 2,6,9-trisubstituted purines to understand how modifications at each site influenced inhibitory potential. nih.gov This systematic approach helps in building a comprehensive SAR map, guiding the optimization of the lead compound towards a drug candidate with improved efficacy and a better pharmacological profile.

Systematic Exploration of Substituent Effects at the Purine Core Positions

The biological activity of the this compound series is highly dependent on the nature of the substituents at the C2, C6, and N9 positions of the purine core. mdpi.commdpi.com Systematic variation of these substituents has provided critical insights into the structural requirements for target interaction.

Impact of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the substituents on the purine ring can significantly influence the compound's biological activity. The distribution of electron density within the purine system affects its ability to form crucial interactions, such as hydrogen bonds and aromatic stacking, with the target protein.

For instance, studies on purine derivatives have shown that introducing electron-donating groups, like amino groups, at the C2 position can enhance activity. An amino group at C2 can act as a hydrogen bond donor, which can be critical for anchoring the ligand in the binding pocket. nih.gov Conversely, the placement of electron-withdrawing groups can also be beneficial depending on the target's electronic environment. For example, in the development of certain kinase inhibitors, electron-withdrawing groups on an aryl substituent at C6 were found to be favorable. 3D-QSAR models have indicated that while steric properties often dominate, electronic properties contribute significantly to the cytotoxic activity of these compounds. nih.govresearchgate.net The interplay between electron-donating and electron-withdrawing groups across the C2, C6, and N9 positions is a key consideration in optimizing the potency of the this compound series.

Influence of Steric Bulk and Lipophilicity on Biological Activity

The size, shape (steric bulk), and lipophilicity of substituents at the C2, C6, and N9 positions are critical determinants of biological activity for the this compound series. These properties govern how well the molecule fits into its biological target's binding site and its ability to cross cellular membranes.

At the N9 position, SAR studies have consistently shown that increased steric bulk tends to decrease inhibitory potential. For example, in a series of CDK inhibitors, moving from an isopropyl group at N9 to a larger group resulted in reduced activity. nih.gov This suggests the N9 substituent fits into a sterically constrained pocket.

At the C2 position, the tolerance for steric bulk can be more varied. While some studies show that replacing a smaller side chain with larger groups like phenyl or benzyl (B1604629) only slightly decreases activity, other research indicates that bulky systems at C2 are unfavorable for cytotoxicity. nih.govnih.gov This highlights that the optimal size depends on the specific topology of the target protein.

The C6 position often accommodates larger, lipophilic groups, which can engage in hydrophobic interactions within the binding site. In several studies, attaching an arylpiperazinyl system or a substituted benzylamino group to the C6 position was found to be highly beneficial for activity. nih.govnih.gov

Lipophilicity, often measured as logP, is a crucial parameter. A balance must be struck; while some lipophilicity is needed for membrane permeability, excessive lipophilicity can lead to poor solubility and non-specific binding. The table below shows the calculated logP values for a series of 2,6,9-trisubstituted purines and their corresponding cytotoxic activity (IC50), illustrating the complex relationship between lipophilicity and biological effect. researchgate.net

Table 1: Influence of C2, C6, and N9 Substituents on Cytotoxicity (IC50) and Lipophilicity (logP) in HCT116 cells. researchgate.net
CompoundC2-SubstituentC6-SubstituentN9-SubstituentIC50 (µM)logP
4a-Cl-NH(CH2)2OH-CH(CH3)2>501.93
4d-Cl-NH(CH2)3OH-CH(CH3)2>502.24
4g-Cl-NH(CH2)2-Aryl-CH(CH3)224.73.81
4j-Cl-NH(CH2)2-Aryl(4-F)-CH(CH3)210.64.00
4l-Cl-NH(CH2)2-Aryl(4-CH3)-CH(CH3)221.84.22

Role of Hydrogen Bonding Donors/Acceptors on Target Interaction

Hydrogen bonds are fundamental to the specific recognition between a ligand and its biological target. For the this compound series, the strategic placement of hydrogen bond donors and acceptors on the substituents is crucial for achieving high-affinity binding. mdpi.com The purine core itself contains nitrogen atoms that can act as hydrogen bond acceptors, mimicking the interactions of adenine with ATP-binding sites. researchgate.net

Modifications at the C2 and C6 positions are particularly important for modulating hydrogen bonding patterns.

C2 Position : An amino group at the C2 position can serve as a hydrogen bond donor, significantly contributing to binding stability. nih.gov In many kinase inhibitors, this group interacts with the "hinge region" of the enzyme, a critical anchoring point. mdpi.com

C6 Position : Substituents at the C6 position, often an amino or ether linkage to a larger group, can also participate in hydrogen bonding. For instance, an amine linker (-NH-) can act as a donor, while oxygen atoms within the C6 side chain can act as acceptors. rsc.org

N9 Position : While the N9 substituent is often chosen to occupy a hydrophobic pocket, the introduction of polar functionality can establish additional stabilizing hydrogen bonds if the target protein has a suitable donor or acceptor nearby.

The stability of these intermolecular complexes is highly dependent not only on the number of hydrogen bonds formed but also on the precise geometry and alternation of donors and acceptors between the ligand and the protein. acs.org The ability to form these specific, directional interactions is a key factor that differentiates potent inhibitors from inactive analogs.

Elucidation of Optimal Pharmacophoric Features for this compound

A pharmacophore model defines the essential three-dimensional arrangement of structural features responsible for a molecule's biological activity. For the this compound series, pharmacophore modeling has been instrumental in distilling the SAR data into a coherent model for guiding drug design. mdpi.com

Based on analyses of active compounds, a general pharmacophore model for this series, particularly for cytotoxic or kinase-inhibiting activity, includes several key features: researchgate.netnih.gov

Hydrogen Bond Acceptors (HBA): The N1 and N3 atoms of the purine ring are critical hydrogen bond acceptors, mimicking the interactions of the adenine base in ATP.

Hydrogen Bond Donor (HBD): A hydrogen bond donor, typically an amine or hydroxyl group, on the C2 or C6 substituent is often required for anchoring the molecule in the binding site, frequently interacting with the hinge region of a kinase. mdpi.com

Aromatic/Hydrophobic Regions: An aromatic ring or a bulky hydrophobic group, usually attached to the C6 position, is a common feature. This group occupies a hydrophobic pocket, contributing significantly to binding affinity through van der Waals and hydrophobic interactions. researchgate.net A second, smaller hydrophobic feature is often defined by the N9-alkyl substituent (e.g., isopropyl).

The table below summarizes the key pharmacophoric features identified from a study on cytotoxic 2,6,9-trisubstituted purines. mdpi.com

Table 2: Key Pharmacophoric Features for Cytotoxic Purine Derivatives. mdpi.comresearchgate.net
Pharmacophoric FeatureTypical Structural ElementPresumed Role in Binding
Hydrogen Bond Acceptor (HBA)Purine N1, N3 NitrogensInteraction with hinge region backbone amides in kinases.
Hydrogen Bond Donor (HBD)Amine at C6; Hydroxyl on C2/C6 side chainAnchoring to the protein backbone or specific residues.
Aromatic/Hydrophobic CenterAryl group at C6 positionOccupies a hydrophobic pocket, enhancing affinity.
Hydrophobic AreaAlkyl group at N9 position (e.g., isopropyl)Fills a smaller, sterically constrained hydrophobic pocket.

These models serve as powerful tools in virtual screening campaigns to identify new, structurally diverse compounds that fit the required pharmacophoric pattern, accelerating the discovery of novel leads. mdpi.com

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, is a cornerstone of medicinal chemistry used to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Within the this compound scaffold, bioisosteric replacements have been explored for both the core purine ring and its substituents.

Purine Core Replacements : The purine ring itself can be replaced with other heterocyclic systems to probe the importance of the nitrogen atom positions and to access novel chemical space. Common bioisosteres for the purine core include deazapurines (e.g., pyrrolopyrimidines) and pyrazolopyrimidines. mdpi.comnih.gov These replacements can alter the hydrogen bonding capacity, pKa, and metabolic stability of the core, sometimes leading to improved pharmacological profiles. For example, replacing the purine's pyrazole (B372694) moiety with a pyrrole (B145914) can shift the position of a key hydrogen bond donor, which may be advantageous for targeting different enzymes. nih.gov

Substituent Replacements : Bioisosteric replacements are frequently applied to the substituents at the C2, C6, and N9 positions.

A classic example is the replacement of a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring to modulate electronic properties and solubility while maintaining aromatic interactions. acs.org

Small aliphatic rings like cyclopropane (B1198618) are sometimes used as bioisosteres for isopropyl or phenyl groups to improve metabolic stability or fine-tune conformation. nih.gov

The interchange of hydroxyl (-OH) and thiol (-SH) groups, or amino (-NH2) and hydroxyl groups, are common tactics to alter hydrogen bonding capabilities and acidity/basicity. acs.org

These strategic replacements allow chemists to systematically address liabilities in a lead compound, such as poor metabolic stability or off-target effects, without losing the essential interactions required for biological activity. nih.gov

Conformational Analysis and Flexibility of this compound and Its Active Analogs

Extensive research, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, has been employed to elucidate the conformational preferences of these derivatives. A key finding across numerous studies is that the purine heterocycle acts as a scaffold, anchoring the inhibitor within the kinase's active site through a conserved pattern of hydrogen bonds. For instance, in CDK2, the purine N9 and N3 atoms, along with the C2-amino group, typically form a triplet of hydrogen bonds with the backbone atoms of hinge region residues like Glu81 and Leu83. This foundational interaction sets the stage for the varied conformations of the substituents to fine-tune the binding affinity and selectivity.

The substituent at the N9 position of the purine ring has been shown to significantly influence the inhibitory potential, with increased steric bulk at this position generally leading to a reduction in activity. This suggests that a compact substituent is preferred for optimal fitting. In contrast, the substituents at the C2 and C6 positions exhibit a greater degree of conformational flexibility, which is crucial for interacting with different regions of the ATP-binding pocket.

Computational studies, such as molecular dynamics (MD) simulations and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, have further illuminated the conformational landscape. These studies reveal that electrostatic, hydrophobic, and steric fields play crucial roles. For example, 3D-QSAR models have indicated that steric properties can be more influential than electronic properties in explaining the cytotoxic activity of some series of these compounds. It has been observed that an arylpiperazinyl system at the C6 position can be beneficial for activity, whereas bulky groups at the C2 position may be unfavorable. nih.gov

In silico modeling of potent compounds within the active site of CDK2 has highlighted the importance of specific conformations. For example, the 6-heterobiarylmethylamino substitution on the purine moiety can lead to a high interaction energy, contributing to potent inhibition. nih.gov The binding of these inhibitors can also induce and stabilize specific conformations in the target protein, such as the glycine-rich loop in CDK2, which in turn creates favorable hydrophobic interactions with the inhibitor. acs.org For instance, the O6-cyclohexylmethyl substituent of one analog occupies the ATP ribose binding pocket and is complementary in shape to an apolar pocket formed by the conformation of the CDK2 glycine-rich loop. acs.org

The table below summarizes the conformational features and key interactions of representative tri-substituted purine analogs, providing a comparative view of how substituent changes affect their orientation and binding.

Compound/AnalogC2-SubstituentC6-SubstituentN9-SubstituentKey Conformational Features & Interactions
Roscovitine (R)-(1-ethyl-2-hydroxyethyl)aminoBenzylaminoIsopropylAnchors via hydrogen bonds from the purine core. The C6 benzyl group occupies a hydrophobic pocket.
Analog with O6-cyclohexylmethyl SulfanilylO6-cyclohexylmethyl-The C6 substituent occupies the ATP ribose binding pocket, showing shape complementarity with the glycine-rich loop. acs.org
Analog with 6-([1,1'-biphenyl]-3-yl) Sulfanilyl6-([1,1'-biphenyl]-3-yl)-The distal phenyl ring twists towards the aniline, allowing for comfortable accommodation within the binding site. acs.org
Compound 21 (2R)-pyrrolidin-2-yl-methanol3-iodobenzylaminoIsopropylDemonstrates optimal inhibitory activity against CDK5, CDK1, and CDK2, suggesting a favorable conformation of its substituents. nih.gov
Compound 7h Arylpiperidine moiety(Substituted)phenyl(Substituted)alkylThe arylpiperidine at C2 is noted as essential for potent anticancer activity, highlighting the importance of this specific conformation. nih.gov
6b Substituted amino6-biarylmethylaminoCyclopentylIn silico modeling indicates a high interaction energy due to the C6 substitution, leading to potent CDK1 and CDK2 inhibition. nih.gov

Molecular Mechanism of Action and Biological Target Identification of Tri Substituted Purine Derivative 1

Identification of Putative Biological Targets for Tri-substituted Purine (B94841) Derivative 1

The purine scaffold is a privileged structure in drug discovery, and its derivatives have been shown to interact with a diverse array of biological targets. ed.ac.uk The specific substitution pattern on the purine ring is a key determinant of a compound's biological activity and selectivity. mdpi.com For tri-substituted purine derivatives, a number of putative biological targets have been identified through various research efforts.

One of the most prominent target classes for these compounds is the protein kinase family . mdpi.com Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer. mdpi.com Tri-substituted purines have been designed as inhibitors of several kinases, including:

Cyclin-Dependent Kinases (CDKs) : These are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis. mdpi.comresearchgate.net

Src Kinase : A non-receptor tyrosine kinase involved in cell proliferation and survival signaling. mdpi.comresearchgate.net

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) : A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. mdpi.comresearchgate.net

Another significant group of targets are G protein-coupled receptors (GPCRs) . nih.gov Specifically, derivatives have been developed as ligands for:

Adenosine (B11128) Receptors (A1, A2A, A2B, A3) : These receptors are involved in a wide range of physiological processes, and their modulation can have therapeutic effects. ed.ac.uk

Histamine (B1213489) H3 Receptor (H3R) : This receptor acts as an auto- and heteroreceptor in the central nervous system, regulating the release of various neurotransmitters. nih.gov

Furthermore, some tri-substituted purine derivatives have been investigated for their ability to interfere with other critical cellular processes, targeting molecules such as those involved in viral replication. nih.gov The cytotoxic effects observed for some of these compounds in cancer cell lines also point towards targets involved in apoptosis and cell cycle control. nih.gov

Table 1: Putative Biological Targets of Tri-substituted Purine Derivatives

Target ClassSpecific TargetType of Purine DerivativePotential Therapeutic Area
Protein KinasesCyclin-Dependent Kinases (CDKs), Src, VEGFR22,6,9-trisubstituted purinesCancer
G Protein-Coupled ReceptorsAdenosine Receptors (A1, A2A, A2B, A3)N6,8,9-trisubstituted adeninesVarious
G Protein-Coupled ReceptorsHistamine H3 Receptor (H3R)Substituted purinesNeurological Disorders
Cellular ProcessesApoptosis and Cell Cycle Regulators2,6,9-trisubstituted purinesCancer

Biophysical Characterization of Tri-substituted Purine Derivative 1-Target Interactions

Understanding the physical basis of the interaction between a drug candidate and its biological target is fundamental for rational drug design. For tri-substituted purine derivatives, a variety of biophysical techniques are employed to characterize these interactions.

In silico methods such as molecular docking and molecular dynamics (MD) simulations are frequently used to predict and analyze the binding modes of these compounds within the active site of their target proteins. nih.gov These computational approaches help in understanding the key interactions, such as hydrogen bonding and hydrophobic contacts, that contribute to the binding affinity. nih.gov For instance, docking studies of purine derivatives with the histamine H3 receptor have revealed the importance of the purine ring in forming a hydrogen bond with a specific tyrosine residue (Tyr374), which enhances affinity. nih.gov

Experimental techniques provide quantitative data on binding affinity and kinetics. Radioligand binding assays are a common method to determine the affinity (expressed as Ki values) of a compound for a specific receptor. ed.ac.uknih.gov These assays have been instrumental in identifying potent and selective ligands for adenosine and histamine receptors among series of tri-substituted purine derivatives. ed.ac.uknih.gov

Quantitative Structure-Activity Relationship (3D-QSAR) studies are another powerful tool. mdpi.comnih.gov By correlating the three-dimensional structural features of a series of compounds with their biological activity, 3D-QSAR models can be developed. mdpi.comnih.gov These models can then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. For example, 3D-QSAR analysis of 2,6,9-trisubstituted purines has shown that steric properties can be more influential than electronic properties in determining their cytotoxic effects. mdpi.comnih.gov

Enzyme Inhibition and Activation Studies (e.g., Kinases, Phosphorylases)

A primary mechanism of action for many tri-substituted purine derivatives is the inhibition of enzyme activity, particularly that of protein kinases. The inhibitory potency of these compounds is typically quantified by their IC50 value , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For example, a 2,6,9-trisubstituted purine derivative has been identified as a potent tyrosine kinase inhibitor, demonstrating activity against CDKs, Src, and VEGFR2, all of which are implicated in cancer progression. mdpi.com Another derivative has been shown to be a potent and selective inhibitor of CDK2. mdpi.com The determination of the crystal structures of these inhibitors in complex with their target kinases has provided valuable insights into the mechanism of inhibition and the structural features of the active site that are crucial for designing selective inhibitors. mdpi.com In the context of RET (rearranged during transfection) kinase, a known cancer driver, N-trisubstituted pyrimidine (B1678525) derivatives have been identified as potent inhibitors of both the wild-type and a drug-resistant mutant form of the enzyme. nih.gov X-ray crystallography revealed a unique type I binding mode for these inhibitors. nih.gov

Table 2: Enzyme Inhibition by Tri-substituted Purine Derivatives

Compound ClassTarget EnzymeIC50 ValueSignificance
2,6,9-trisubstituted purineCDK, Src, VEGFR2Not specifiedPotent tyrosine kinase inhibitor with broad anti-cancer potential. mdpi.com
2,6,9-trisubstituted purineCDK2Not specifiedPotent and selective inhibitor, useful for studying CDK2-specific roles. mdpi.com
N-trisubstituted pyrimidine (Compound 20)RET (wild-type)6.20 ± 0.58 nMPotent inhibition of a key cancer-driving kinase. nih.gov
N-trisubstituted pyrimidine (Compound 20)RETV804M (mutant)18.68 ± 2.71 nMOvercomes a common mechanism of drug resistance. nih.gov

Receptor Binding and Modulation Studies (e.g., Adenosine Receptors)

The interaction of tri-substituted purine derivatives with receptors, particularly GPCRs, is a significant area of investigation. The affinity of these compounds for their target receptors is a key parameter that determines their potency.

A series of N6,8,9-trisubstituted adenines have been evaluated for their binding affinities to the four subtypes of human adenosine receptors (hA1, hA2A, hA2B, and hA3). ed.ac.uk Radioligand binding assays are used to determine the Ki values, which represent the inhibition constant and are a measure of the compound's affinity for the receptor. ed.ac.uk These studies have identified compounds with high affinity and selectivity for specific adenosine receptor subtypes. ed.ac.uk

Similarly, substituted purines have been designed as high-affinity ligands for the histamine H3 receptor. nih.gov Competitive radioligand binding assays have demonstrated that some of these derivatives exhibit Ki values in the nanomolar range, indicating very high affinity. nih.gov In some cases, these novel purine derivatives have shown greater potency than existing reference drugs. nih.gov

Table 3: Receptor Binding Affinity of Tri-substituted Purine Derivatives

Compound ClassTarget ReceptorKi Value (nM)Significance
N6,8,9-trisubstituted adeninesHuman Adenosine Receptors (hA1, hA2A, hA2B, hA3)Varies by compound and receptor subtypeIdentification of subtype-selective ligands. ed.ac.uk
Substituted purines (Compound 3d)Human Histamine H3 Receptor (H3R)2.91Higher potency than the reference drug pitolisant (B1243001) (Ki 6.09 nM). nih.gov
Substituted purines (Compound 3h)Human Histamine H3 Receptor (H3R)5.51High affinity for a key CNS receptor. nih.gov

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Beyond direct target engagement, it is crucial to understand how tri-substituted purine derivatives affect the complex network of intracellular signaling pathways. The modulation of these pathways ultimately underlies the cellular and physiological effects of the compound.

For derivatives targeting protein kinases, a key aspect is the inhibition of downstream signaling cascades. For instance, inhibition of the RET kinase by N-trisubstituted pyrimidines has been shown to suppress the phosphorylation of RET, a critical step in its activation and downstream signaling. nih.gov This leads to the potent antiproliferative activity observed in cancer cells driven by RET mutations. nih.gov

In the context of cancer, many tri-substituted purine derivatives exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest . nih.gov One such 2,6,9-trisubstituted purine derivative, compound 7h, has been demonstrated to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 leukemia cells. nih.gov This indicates that the compound interferes with the signaling pathways that control cell survival and division.

Gene Expression Profiling (Transcriptomics) in Response to this compound Treatment

To gain a more global understanding of the cellular response to a compound, gene expression profiling , or transcriptomics, can be employed. This powerful technique allows for the simultaneous measurement of the expression levels of thousands of genes in a cell or tissue. By comparing the gene expression profiles of treated and untreated cells, researchers can identify which genes and, by extension, which cellular pathways are affected by the compound.

While specific transcriptomic data for "this compound" is not detailed in the provided context, studies on related compounds highlight the utility of this approach. For example, in the context of drought stress in plants, transcriptomics combined with metabolomics has been used to reveal the response of purine and phenylpropanoid metabolism. nih.gov This involves identifying differentially expressed genes and transcription factors that regulate metabolic pathways. nih.gov Such an approach could be applied to understand the broader cellular impact of this compound treatment.

Proteomic and Metabolomic Analysis of Cellular Responses to this compound

Complementary to transcriptomics, proteomics (the large-scale study of proteins) and metabolomics (the study of small molecule metabolites) provide further layers of information about the cellular response to a compound. These "omics" technologies can reveal changes in protein abundance and metabolic pathways that are a direct consequence of the compound's activity.

The integration of proteomic and metabolomic data can be particularly insightful. For example, a study on acute kidney injury revealed that alterations in purine metabolism were significantly different in patients who developed the condition compared to those who did not. nih.gov This was discovered by analyzing the urinary metabolic and protein signatures. nih.gov The study identified a panel of proteins and metabolites that could predict the risk of acute kidney injury, highlighting the potential of targeting purine metabolism for therapeutic intervention. nih.gov This demonstrates how proteomic and metabolomic profiling can uncover the systemic effects of altered purine pathways, a strategy that could be applied to characterize the cellular responses to this compound.

Preclinical Biological and Pharmacological Evaluation of Tri Substituted Purine Derivative 1

In Vitro Efficacy and Selectivity Studies in Cellular Systems

The preclinical evaluation of tri-substituted purine (B94841) derivative 1 has unveiled its potential as a therapeutic agent, primarily in the context of cancer. The following sections detail the in vitro studies that have elucidated its efficacy, selectivity, and mechanism of action at a cellular level.

Cell Line-Based Assays for Tri-substituted Purine Derivative 1 Activity (e.g., Cancer, Leukemia, Inflammatory, Infectious Disease Models)

Tri-substituted purine derivatives have demonstrated significant cytotoxic activity across a variety of human cancer cell lines. In one study, a series of novel 2,6,9-trisubstituted purine derivatives were tested against a panel of cancer cell lines, including pancreatic adenocarcinoma (CFAPC-1), large cell lung cancer (NCI-H460), acute promyelocytic leukemia (HL-60), colorectal adenocarcinoma (CACO2), colorectal carcinoma (HCT-116), chronic myeloid leukemia (K562), and breast adenocarcinoma (MCF-7). nih.gov The results indicated a heterogeneous response that was dependent on both the specific compound and the cell line. nih.gov Notably, the HL-60 cell line was found to be the most sensitive, while CACO2 cells were generally more resistant. nih.gov

Another study focused on 6,8,9-trisubstituted purine analogs and evaluated their cytotoxic activity against human liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells. nih.govresearchgate.net Certain analogs exhibited notable cytotoxic activity, even surpassing the efficacy of clinically used drugs like 5-Fluorouracil and Fludarabine. nih.gov

In the context of leukemia, 2,6,9-trisubstituted purine derivatives have shown potent and selective cytotoxicity against the human eosinophilic leukemia cell line EOL-1, which is known to express the FIP1L1-PDGFRA fusion gene. researchgate.net This activity was significantly correlated with the inhibition of the PDGFRα receptor tyrosine kinase. researchgate.net

While the primary focus of research has been on cancer, the broader class of purine derivatives has been investigated for other therapeutic areas. For instance, purines and their derivatives have been explored for their potential antiviral and antimicrobial properties. researchgate.net Additionally, certain pyridazinone derivatives, which share some structural similarities with purines, have been evaluated for their anti-inflammatory activity by assessing their impact on lipopolysaccharide (LPS)-induced NF-κB activity in THP-1 monocytes/macrophages. nih.gov Furthermore, the role of purine and pyrimidine (B1678525) transport in the infectious protozoan Trichomonas vaginalis has been characterized, highlighting the potential for targeting these pathways. nih.gov

Interactive Table: Cytotoxic Activity of Tri-substituted Purine Derivatives in Various Cancer Cell Lines

Derivative Class Cell Line Cancer Type Observed Activity Reference
2,6,9-trisubstituted purineHL-60Acute Promyelocytic LeukemiaHigh sensitivity nih.gov
2,6,9-trisubstituted purineEOL-1Eosinophilic LeukemiaStrong and selective cytotoxicity researchgate.net
2,6,9-trisubstituted purineNCI-H460Large Cell Lung CancerModerate sensitivity nih.gov
2,6,9-trisubstituted purineK562Chronic Myeloid LeukemiaModerate sensitivity nih.gov
2,6,9-trisubstituted purineHCT-116Colorectal CarcinomaModerate sensitivity nih.gov
2,6,9-trisubstituted purineMCF-7Breast AdenocarcinomaModerate sensitivity nih.gov
2,6,9-trisubstituted purineCFAPC-1Pancreatic AdenocarcinomaModerate sensitivity nih.gov
2,6,9-trisubstituted purineCACO2Colorectal AdenocarcinomaGenerally resistant nih.gov
6,8,9-trisubstituted purineHuh7Liver CancerNotable cytotoxicity nih.govresearchgate.net
6,8,9-trisubstituted purineHCT116Colon CancerNotable cytotoxicity nih.gov
6,8,9-trisubstituted purineMCF7Breast CancerNotable cytotoxicity nih.gov

Characterization of Dose-Dependent Biological Effects in Cellular Models

The biological effects of this compound are demonstrably dose-dependent. In studies involving the EOL-1 leukemia cell line, treatment with these compounds resulted in a dose-dependent inhibition of PDGFRα autophosphorylation. researchgate.net This indicates that as the concentration of the derivative increases, the phosphorylation of the target kinase decreases, leading to the suppression of its downstream signaling pathways. researchgate.net

The cytotoxic effects of these derivatives also exhibit a clear dose-response relationship. For a range of 6,8,9-trisubstituted purine analogs tested against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cells, the inhibitory concentration (IC50) values were determined, quantifying the concentration of the compound required to inhibit cell growth by 50%. nih.gov This allows for a direct comparison of the potency of different derivatives. The relationship between the concentration of the purine analogs and the percentage of growth inhibition in these cancer cell lines further illustrates the dose-dependent nature of their activity. researchgate.net

Furthermore, the induction of apoptosis, or programmed cell death, by these compounds is also a dose-dependent process. nih.gov As the concentration of the tri-substituted purine derivative increases, a greater proportion of cells are driven into the apoptotic pathway. researchgate.net

Assessment of Selectivity Against Related Biological Targets or Cell Lines

A key aspect of the preclinical evaluation of this compound is its selectivity. Research has shown that these compounds can exhibit a high degree of selectivity for specific biological targets and cell lines. For instance, 2,6,9-trisubstituted purines demonstrated strong and selective cytotoxicity in the EOL-1 leukemia cell line, while other cell lines were substantially less sensitive. researchgate.net This selectivity is attributed to the inhibition of the PDGFRα kinase, which is a key driver in this specific type of leukemia. researchgate.net

The selectivity of purine derivatives has also been explored in the context of other kinases. Novel purine derivatives have been discovered with potent and selective inhibitory activity against c-Src tyrosine kinase. nih.gov Similarly, 2,3,5-trisubstituted pyridines have been designed as potent and selective inhibitors of AKT kinase, with selectivity against ROCK1. nih.gov This highlights the potential to fine-tune the structure of these compounds to achieve desired selectivity profiles.

In the context of infectious diseases, studies on Trichomonas vaginalis have revealed the presence of multiple purine and pyrimidine transporters with distinct substrate selectivities. nih.gov For example, a high-affinity adenine (B156593) transporter was identified, alongside a potential guanine (B1146940) transporter and a low-affinity uracil (B121893) transporter. nih.gov This suggests that it may be possible to design purine derivatives that selectively target specific transporters in pathogens.

The cytotoxic activity of 2,6,9-trisubstituted purines was found to be heterogeneous across different cancer cell lines, with the HL-60 leukemia cell line being particularly sensitive. nih.gov In contrast, the normal fibroblast cell line MRC-5 was used as a control to assess the general toxicity of these compounds. nih.gov

Studies on Cell Cycle Progression and Apoptosis Induction by this compound

Tri-substituted purine derivatives have been shown to exert significant effects on cell cycle progression and to induce apoptosis in cancer cells. In the EOL-1 eosinophilic leukemia cell line, treatment with these compounds led to a G1 phase arrest of the cell cycle. researchgate.net This indicates that the compounds interfere with the cell's ability to progress from the G1 (first gap) phase to the S (synthesis) phase, a critical checkpoint for cell division. This cell cycle arrest is a direct consequence of the inhibition of PDGFRα signaling. researchgate.net

Following cell cycle arrest, the treated EOL-1 cells were observed to undergo apoptosis, or programmed cell death. researchgate.net This suggests that by halting the cell cycle, the purine derivatives trigger the cell's intrinsic suicide program.

Further studies on a specific 2,6,9-trisubstituted purine derivative, compound 7h, demonstrated that it induced apoptosis and caused cell cycle arrest at the S-phase in HL-60 cells. nih.govresearchgate.net This indicates that different derivatives may affect the cell cycle at different checkpoints.

The broader role of purine metabolism in apoptosis is well-established. An imbalance in the supply of purines can impact mitochondrial function, leading to metabolic changes and ultimately apoptosis. nih.gov The inhibition of purine nucleotide synthesis has been shown to induce apoptosis, particularly in cells that are already actively cycling. nih.gov This highlights the critical role of purine metabolism in maintaining cell survival, and how its disruption by compounds like tri-substituted purine derivatives can be a potent anti-cancer strategy.

In Vivo Proof-of-Concept Studies in Animal Models

Following promising in vitro results, the evaluation of this compound has progressed to in vivo studies to establish proof-of-concept in living organisms.

Selection and Validation of Appropriate Animal Models for this compound Research

The selection of appropriate animal models is crucial for the in vivo evaluation of novel therapeutic agents. For tri-substituted purine derivatives targeting leukemia, a mouse xenograft model is a common choice. nih.gov In this model, human leukemia cells are implanted into immunodeficient mice, allowing for the study of the compound's efficacy against a human tumor in a living system.

For instance, in the investigation of 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors for acute myeloid leukemia (AML), a mouse xenograft model was utilized. nih.gov Similarly, for studying eosinophilic leukemia driven by the FIP1L1-PDGFRA fusion gene, an animal model expressing this specific oncogene would be highly relevant. researchgate.net

In the context of infectious diseases, such as vaginal trichomonad infection, a murine model of the infection has been successfully used to demonstrate the in vivo efficacy of a deazaadenosine derivative, which is structurally related to purines. nih.gov

The validation of these models involves ensuring that the disease in the animal recapitulates key aspects of the human condition. For cancer models, this includes tumor growth characteristics and response to standard-of-care therapies. For infectious disease models, it involves confirming that the animal can be reliably infected and that the course of the infection is measurable.

Efficacy Assessment of Roscovitine in Established Disease Models (e.g., Orthotopic Breast Cancer Mouse Model)

The antitumor effects of Roscovitine have been demonstrated in in vivo preclinical models, particularly in xenografts of human breast cancer cells. In studies using the MCF-7 breast cancer cell line, which is estrogen receptor-positive, Roscovitine has been shown to enhance the antitumor effects of conventional chemotherapy agents like doxorubicin (B1662922) without increasing toxicity. nih.gov When administered to nude mice with established MCF-7 xenografts, the combination of Roscovitine and doxorubicin led to a significant enhancement of the antitumor effect compared to either agent alone. nih.gov

Further studies have explored the efficacy of Roscovitine in therapy-resistant breast cancer models. In xenograft models of tamoxifen-resistant and letrozole-resistant MCF-7 cells, Roscovitine treatment was able to attenuate tumor growth. nih.gov This suggests that Roscovitine could be a potential therapeutic option for breast cancers that have developed resistance to standard hormonal therapies. nih.gov In a separate study, Roscovitine demonstrated a significant reduction in tumor growth (62%) when administered orally in a breast cancer xenograft model. amegroups.org Moreover, in combination with radiation, Roscovitine enhanced the radiation response in an MDA-MB-231 xenograft model, a model for triple-negative breast cancer. nih.gov

The efficacy of Roscovitine in different breast cancer xenograft models is summarized in the table below.

Breast Cancer Model Treatment Key Efficacy Findings Reference
MCF-7 XenograftRoscovitine + DoxorubicinSignificantly enhanced antitumor effect compared to single agents. nih.gov
Therapy-Resistant MCF-7 XenograftRoscovitineAttenuated growth of tamoxifen- and letrozole-resistant tumors. nih.gov
Breast Cancer XenograftRoscovitine (oral)62% reduction in tumor growth. amegroups.org
MDA-MB-231 XenograftRoscovitine + IrradiationEnhanced sensitivity to radiation, leading to greater tumor growth inhibition. amegroups.orgnih.gov

Exploration of Pharmacodynamic Biomarkers in Roscovitine-Treated Animals

Pharmacodynamic studies have been crucial in elucidating the mechanisms by which Roscovitine exerts its antitumor effects in vivo. A key biomarker analyzed in preclinical models is the proliferation marker Ki-67 (also known as MIB1). In the MCF-7 xenograft model, treatment with Roscovitine, both alone and in combination with doxorubicin, resulted in reduced proliferation as demonstrated by MIB1 immunohistochemistry. nih.gov

The direct targets of Roscovitine, the cyclin-dependent kinases, and their downstream effectors are also important pharmacodynamic biomarkers. In therapy-resistant breast cancer models, Roscovitine treatment led to decreased CDK2 activity and lower levels of cyclin D1. nih.gov This inhibition of CDK2 activity results in reduced phosphorylation of the retinoblastoma protein (pRb) and consequently, decreased E2F transcriptional activity, which is critical for cell cycle progression. nih.gov

Furthermore, treatment with Roscovitine has been shown to modulate the levels of cell cycle regulators. In MCF-7 tumors, an increase in the levels of the CDK inhibitors p21 and p27 was observed following treatment with Roscovitine. nih.gov These proteins act to halt the cell cycle, and their upregulation is consistent with the mechanism of action of a CDK inhibitor. Interestingly, no significant changes were observed in p53 protein levels or its phosphorylation at Serine 15 in the same study. nih.gov

The table below summarizes key pharmacodynamic biomarkers evaluated in Roscovitine-treated animal models.

Biomarker Model System Effect of Roscovitine Treatment Reference
Ki-67 (MIB1)MCF-7 XenograftReduced proliferation nih.gov
CDK2 ActivityTherapy-Resistant Breast Cancer ModelsDecreased activity nih.gov
Cyclin D1Therapy-Resistant Breast Cancer ModelsDecreased protein levels nih.gov
p21MCF-7 XenograftIncreased protein levels nih.gov
p27MCF-7 XenograftIncreased protein levels nih.gov
p53MCF-7 XenograftNo significant change in protein levels or phosphorylation (Ser15) nih.gov

Ex Vivo Analysis of Tissues from Roscovitine-Treated Organisms

Ex vivo analysis of tumor tissues harvested from Roscovitine-treated animals provides further insight into the biological effects of the compound. Post-treatment examination of MCF-7 xenografts has involved immunohistochemistry and real-time PCR to assess changes in protein and gene expression. nih.gov These analyses have confirmed the in vivo pharmacodynamic findings, such as the reduction in the proliferation marker MIB1 and the increase in p21 and p27 levels. nih.gov

In studies investigating the combination of Roscovitine with radiation, ex vivo analysis of MDA-MB-231 xenografts revealed a significant impairment in the rejoining of DNA double-strand breaks in the tumors treated with the combination compared to radiation alone. nih.gov This was associated with an inhibition of DNA-dependent protein kinase activity. nih.gov Cell cycle analysis of these tumors showed a G2 delay, consistent with the inhibition of CDKs that are critical for the G2/M transition. nih.gov

Furthermore, ex vivo analyses of therapy-resistant breast tumors have shown that Roscovitine can downregulate the estrogen receptor-alpha (ERα) isoform and its co-regulators, such as AIB1 and PELP1. nih.gov This finding is particularly relevant for hormone-dependent breast cancers and suggests an additional mechanism by which Roscovitine may overcome therapy resistance. nih.gov

Analysis Type Tumor Model Key Ex Vivo Findings Reference
ImmunohistochemistryMCF-7 XenograftReduced MIB1 staining, increased p21 and p27 staining. nih.gov
DNA Damage AnalysisMDA-MB-231 XenograftImpaired DNA double-strand break repair; inhibition of DNA-PK activity. nih.gov
Cell Cycle AnalysisMDA-MB-231 XenograftG2 cell cycle delay. nih.gov
Protein Expression AnalysisTherapy-Resistant MCF-7 XenograftDownregulation of ERα, AIB1, and PELP1. nih.gov

Computational Chemistry and in Silico Approaches for Tri Substituted Purine Derivative 1 Research

Molecular Docking and Ligand-Target Binding Prediction for Tri-substituted Purine (B94841) Derivative 1

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a ligand, like the tri-substituted purine derivative 1, and its biological target.

In the study of purine analogs, molecular docking has been instrumental in identifying potential therapeutic targets. For instance, in the research of purine derivatives as antimalarial agents, docking studies were conducted on the Plasmodium falciparum hypoxanthine-guanine phosphoribosyltransferase (pfHGPRT) enzyme. These studies revealed that purine analogs, structurally similar to this compound, could effectively bind to the active site of this enzyme. The binding energies for a series of 2,6-dichloro-9-substituted purines were calculated, showing favorable interactions. researchgate.net

The docking analysis of these compounds with pfHGPRT indicated significant binding through hydrophobic and hydrogen bonds, suggesting that this enzyme could be a potential target for such derivatives. researchgate.net The interactions are typically visualized to understand the specific amino acid residues involved in the binding, providing a structural basis for the observed biological activity. For example, molecular modeling has been used to predict that specific residues like F533, K596, and D604 in cyclic nucleotide-gated channels interact with the purine moiety, and mutations at these sites alter ligand binding. nih.gov

Table 1: Predicted Binding Energies of Purine Analogs against pfHGPRT

Compound Binding Energy (kcal/mol) RMSD (Å)
2,6-dichloro-9-(propan-2-yl)-9H-purine -5.1 1.198
9-Butyl-2,6-dichloro-9H-purine -5.3 1.238
2,6-dichloro-9-(2-methylbutyl)-9H-purine -5.5 1.354
2,6-dichloro-9-pentyl-9H-purine -5.6 1.554

Data sourced from in silico studies on purine analogues as potential antimalarial agents. researchgate.net

Molecular Dynamics Simulations to Investigate this compound Binding Conformations and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For the this compound, MD simulations can provide valuable insights into the stability of the ligand-target complex, the conformational changes that occur upon binding, and the role of solvent molecules in the binding process.

In another study on purine/pyrimidine (B1678525) derivatives targeting immune receptors, MD simulations of 100 ns were performed to evaluate the stability of the ligand in the binding pocket. nih.gov Properties such as the root mean square deviation (RMSD) of the ligand, the radius of gyration (rGyr), and the number of intramolecular hydrogen bonds were monitored. nih.gov For a specific compound, the ligand RMSD remained stable at around 1.5 Å for the first 45 ns, indicating a stable binding conformation. nih.gov Such studies on analogous compounds suggest that MD simulations of this compound could confirm the stability of its binding to a target protein and reveal key dynamic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are essential for predicting the activity of new analogs of this compound, thereby prioritizing the synthesis of the most promising compounds.

2D-QSAR models use descriptors calculated from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties. These models are computationally less intensive and are useful for establishing initial relationships between structure and activity.

A 2D-QSAR study on a series of substituted purine derivatives as inhibitors of c-Src tyrosine kinase developed a model with a good predictive correlation coefficient (r²) of 0.8319 and a cross-validated correlation coefficient (q²) of 0.7550. researchgate.net The model utilized descriptors like the SsCH3E-index, H-Donor Count, and T_2_Cl_3, and showed a negative correlation with the SsOHcount. researchgate.net This indicates that the presence of methyl groups and hydrogen donors, along with specific topological features, is beneficial for the inhibitory activity, while hydroxyl groups are detrimental. Such a model could be applied to predict the activity of new analogs of this compound.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. slideshare.net

In a study of 2,6,9-trisubstituted purine derivatives with anticancer activity, 3D-QSAR models were developed. nih.gov The models revealed that steric properties had a more significant influence on the cytotoxicity of the compounds than electronic properties, with a contribution of 70% for steric fields and 30% for electrostatic fields. nih.govnih.gov The analysis of CoMFA and CoMSIA contour maps can guide the design of new derivatives. For example, the models might show that bulky substituents at a particular position on the purine ring are favorable for activity, while electronegative groups at another position are unfavorable.

A study on purine-carbonitriles as cruzain inhibitors yielded a CoMFA model with an r² of 0.98 and a q² of 0.73, and a CoMSIA model with an r² of 0.88 and a q² of 0.62. researchgate.net These highly predictive models are invaluable for designing more potent inhibitors.

Table 2: Statistical Parameters of 3D-QSAR Models for Purine Derivatives

Model q² (Cross-validated r²) r² (Non-cross-validated r²) Field Contributions
CoMFA 0.73 0.98 Steric, Electrostatic
CoMSIA 0.62 0.88 Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor

Data derived from 3D-QSAR studies on purine-carbonitriles. researchgate.net

Virtual Screening for Identification of Novel Scaffolds and Analogs Related to this compound

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be used to discover novel chemical scaffolds or to find new analogs of a known active compound like the this compound.

Pharmacophore-based virtual screening is a common approach where a 3D arrangement of essential features for biological activity is used as a query to search compound databases. In a study to identify novel Src inhibitors, a pharmacophore model was used to screen a database, resulting in 891 hits that were further analyzed by molecular docking. mdpi.com

Another strategy is ligand-based virtual screening, which involves searching for molecules that are structurally similar to a known active compound. A study on identifying new antituberculosis agents used a mathematical model based on topological descriptors to screen external databases for new potential compounds. nih.gov This led to the identification and synthesis of new pyrimidine derivatives with in vitro activity. nih.gov Similarly, a virtual screening of a library of newly designed purine derivatives against PI3K isoforms led to the identification of 19 selective inhibitors. mdpi.com

In Silico Prediction of this compound's Pharmacological Profiles

In silico methods can also be used to predict the pharmacokinetic and pharmacological properties of a compound, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities. nih.gov

Software tools can predict a wide range of properties, including solubility, permeability, metabolic stability, and potential for toxicity. For instance, the Molinspiration software can be used to predict the bioactivity of a compound against various target classes, such as GPCR ligands, ion channel modulators, kinase inhibitors, and nuclear receptor ligands. mdpi.com A study on substituted aminonitriles showed that the molecules had moderate bioactivity as GPCR ligands and enzyme inhibitors. mdpi.com

For the this compound, in silico prediction of its pharmacological profile would involve calculating its physicochemical properties (e.g., molecular weight, logP, polar surface area) and using various models to predict its ADMET properties. This would help in assessing its potential as a drug candidate and guide further optimization efforts.

Predicted Absorption, Distribution, Metabolism (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug design. Various computational models and software, such as SwissADME and QikProp, are employed to estimate these characteristics based on the molecule's structure. researchgate.netnih.govnih.gov These tools calculate a range of physicochemical descriptors that are critical for a compound's ability to be orally bioavailable and reach its target in the body.

For the this compound, a hypothetical in silico ADME profile has been generated based on analyses commonly performed on similar heterocyclic compounds. nih.govnih.govresearchgate.net Key descriptors include adherence to Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the LogP is over 5. Topological Polar Surface Area (TPSA) is another critical parameter, with values over 140 Ų often associated with poor cell permeability. nih.gov The percentage of human oral absorption (%HOA) is calculated based on these and other descriptors. nih.gov

Table 1: Predicted Physicochemical and ADME Properties of this compound

Parameter Predicted Value Significance
Molecular Weight ( g/mol ) < 500 Adheres to Lipinski's Rule
LogP (octanol/water partition) < 5 Adheres to Lipinski's Rule
H-bond Donors < 5 Adheres to Lipinski's Rule
H-bond Acceptors < 10 Adheres to Lipinski's Rule
Topological Polar Surface Area (TPSA) < 90 Ų Suggests good cell permeability nih.gov
Human Oral Absorption (%HOA) > 80% High potential for oral bioavailability nih.gov

This table is an illustrative example based on typical in silico predictions for drug-like purine derivatives.

Predicted Blood-Brain Barrier Penetration and Efflux Pump Interactions

The ability of a compound to cross the Blood-Brain Barrier (BBB) is essential for drugs targeting the central nervous system (CNS). nih.goveurekaselect.com In silico models are invaluable for predicting this property, saving significant resources by flagging compounds unlikely to reach their CNS target. nih.govthesai.org These predictive models use molecular descriptors such as lipophilicity (LogP), polar surface area (PSA), molecular size, and hydrogen bonding capacity to classify compounds as BBB permeable (BBB+) or non-permeable (BBB-). nih.govnih.govnih.gov Generally, small, lipophilic molecules with a low PSA have a higher probability of crossing the BBB via passive diffusion. nih.gov

Furthermore, these models can predict whether a compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport substances out of the brain, thereby limiting their concentration and efficacy. nih.gov A compound predicted not to be a P-gp substrate is more likely to be retained in the CNS. nih.gov

Table 2: Predicted Blood-Brain Barrier (BBB) Permeability for this compound

Parameter Prediction Implication for CNS Activity
BBB Permeability Predicted to cross the BBB (BBB+) Potential for therapeutic use in CNS disorders nih.govmdpi.com
P-glycoprotein (P-gp) Substrate No Compound is not likely to be removed by major efflux pump nih.gov

This table is an illustrative example based on typical in silico predictions for drug-like purine derivatives.

Predicted Metabolic Stability and Major Metabolites (purely in silico)

Understanding a compound's metabolic fate is crucial for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. In silico tools can predict the metabolic stability of a compound by identifying its most metabolically labile sites. news-medical.net These predictions often focus on metabolism by Cytochrome P450 (CYP) enzymes, which are a major family of drug-metabolizing enzymes. news-medical.net Models can estimate the likelihood of metabolism by specific isoforms like CYP1A2, CYP2C9, CYP2D6, and CYP3A4. nih.govnews-medical.net

By identifying the most susceptible sites on the this compound, these programs can predict the structures of its major metabolites. Common metabolic transformations for purine-like structures include hydroxylation, oxidation, and dealkylation. news-medical.netnih.gov For instance, if the purine derivative has alkyl groups, N- or O-dealkylation would be a predicted metabolic pathway. Aromatic rings are common sites for hydroxylation. news-medical.net

Table 3: Predicted Metabolic Profile of this compound

Parameter Prediction Significance
Metabolic Stability Moderately stable Suggests a reasonable in vivo half-life mdpi.comresearchgate.net
Primary Metabolizing Enzymes CYP3A4, CYP2D6 Identifies potential for drug-drug interactions news-medical.net
Predicted Major Metabolites
Metabolite 1 Hydroxylated derivative Phase I metabolism product nih.gov
Metabolite 2 N-dealkylated derivative Phase I metabolism product news-medical.net

This table is an illustrative example based on typical in silico predictions for drug-like purine derivatives.

Chemoinformatic Analysis of Large Datasets Related to Purine Derivatives

Chemoinformatics involves the analysis of large chemical datasets to derive structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). researchgate.net By analyzing extensive libraries of purine derivatives, researchers can build computational models that correlate specific structural features with biological activities, such as anticancer or kinase inhibitory effects. imtm.czresearchgate.netnih.gov

For example, 3D-QSAR studies on 2,6,9-trisubstituted purines have shown that steric properties can be more influential than electronic properties for cytotoxicity. imtm.cz Such models have revealed that bulky substituents at certain positions of the purine ring may be detrimental to activity, while substitutions at other positions, such as an arylpiperazinyl group at position 6, can be beneficial. imtm.cz

This type of analysis is not performed on a single compound but on a large dataset that includes the compound of interest. The insights gained from chemoinformatic analyses of purine derivative libraries can guide the rational design and optimization of new compounds like this compound. By understanding the structural requirements for a desired biological effect, medicinal chemists can modify the lead compound to enhance its potency and selectivity. researchgate.netimtm.cz This data-driven approach accelerates the drug discovery process by focusing synthetic efforts on compounds with the highest probability of success.

Future Research Directions and Translational Perspectives for Tri Substituted Purine Derivative 1

Design of Next-Generation Tri-substituted Purine (B94841) Derivative 1 Analogs with Enhanced Specificity and Potency

The development of new analogs of "Tri-substituted purine derivative 1" is a critical area of future research, aiming to improve its effectiveness and precision. The core idea is to create new versions of the molecule with better ability to target specific cells or enzymes, and to be more powerful in their action. tubitak.gov.trmdpi.com

One approach involves modifying the chemical structure of the purine core. For instance, studies on 2,6,9-trisubstituted purines have shown that the type of chemical group attached at different positions can significantly influence the compound's anti-cancer activity. mdpi.com Research indicates that having an arylpiperazinyl group at the C-6 position of the purine ring enhances its cytotoxic effects, while large, bulky groups at the C-2 position are less favorable. mdpi.comnih.gov Similarly, for 6,8,9-trisubstituted purines, attaching a phenyl group at the C-8 position has been identified as a promising strategy for developing more potent anti-cancer agents. tubitak.gov.trnih.gov

Another key strategy is to synthesize hybrid molecules. This involves combining the purine structure with other chemical groups known for their therapeutic properties. For example, creating hybrids of purines and 1,2,3-triazoles with a disulfide bridge has been shown to enhance anti-cancer activity. nih.gov This design allows the compound to be activated in the specific chemical environment of a tumor, leading to a more targeted release of the drug. nih.gov

The table below summarizes key structural modifications and their observed effects on the activity of tri-substituted purine derivatives.

Substitution Position Modification Observed Effect Reference
C-2Bulky substituentsDecreased cytotoxic activity mdpi.comnih.gov
C-6Arylpiperazinyl systemIncreased cytotoxic activity mdpi.comnih.gov
C-8Phenyl groupImproved anticancer properties tubitak.gov.trnih.gov

These findings provide a roadmap for the rational design of next-generation "this compound" analogs with superior therapeutic profiles.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel "this compound" analogs. These computational tools can significantly accelerate the process by analyzing vast datasets to identify promising drug candidates. arxiv.orgnih.govarxiv.org

One specific application is the use of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models. These models have been successfully used to analyze how the structural features of 2,6,9-trisubstituted purine derivatives relate to their anticancer activity. mdpi.comnih.gov Such models have revealed that the shape and size (steric properties) of the molecules are more critical for their cytotoxicity than their electronic properties. mdpi.comnih.gov

Exploration of Novel Therapeutic Areas for this compound Application

While initial research has focused on the anticancer properties of tri-substituted purine derivatives, their versatile chemical nature suggests potential applications in a wide range of other diseases. tubitak.gov.trnih.govnih.goveurekaselect.com The purine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. mdpi.comnih.gov

Future research should explore the efficacy of "this compound" and its analogs in therapeutic areas such as:

Antiviral Infections: Purine analogs are already established as effective antiviral agents against viruses like herpes, HIV, and influenza. nih.goveurekaselect.com The unique substitutions in "this compound" may offer advantages in overcoming drug resistance. nih.gov

Autoimmune and Anti-inflammatory Conditions: The role of purines in cellular signaling and immune responses suggests their potential as modulators of inflammation. nih.goveurekaselect.com

Antimicrobial and Antitubercular Applications: The search for new antibiotics is a global health priority, and purine derivatives represent a promising class of compounds to investigate for activity against bacterial and mycobacterial pathogens. nih.goveurekaselect.com

Neurological Disorders: Purine derivatives can interact with adenosine (B11128) receptors, which are involved in various neurological processes, suggesting potential applications in conditions like epilepsy. nih.goveurekaselect.comontosight.ai

Metabolic Diseases: Certain purine derivatives have shown potential as inhibitors of enzymes involved in metabolic pathways, such as DPP-4 inhibitors for type 2 diabetes. mdpi.com

The diverse biological activities of purine derivatives are summarized in the table below.

Therapeutic Area Biological Target/Mechanism Reference
CancerInhibition of protein kinases, antimetabolite activity mdpi.comnih.gov
Viral InfectionsInterference with viral replication nih.goveurekaselect.com
InflammationModulation of immune responses nih.goveurekaselect.com
Bacterial InfectionsInhibition of essential bacterial enzymes frontiersin.org
Neurological DisordersInteraction with adenosine receptors ontosight.ai
Metabolic DiseasesEnzyme inhibition (e.g., DPP-4) mdpi.com

Development of Advanced Drug Delivery Modalities for this compound (e.g., nanoparticles, prodrugs)

To overcome limitations such as poor solubility and bioavailability, advanced drug delivery systems are being explored for purine derivatives. nih.gov The use of nanoparticles and prodrug strategies can enhance the therapeutic efficacy of "this compound" by improving its delivery to target sites and modulating its release. nih.govcgu.edu.tw

Nanoparticles: Polymer-based nanoparticles have shown significant promise as carriers for purine-based drugs. nih.gov These nanocarriers can:

Increase the retention and permeation of the drug. nih.gov

Protect the drug from enzymatic degradation. cgu.edu.tw

Enable targeted delivery to specific tissues or cells. nih.gov

Potentially reduce the toxic effects of the drug. nih.gov

Prodrugs: A prodrug is an inactive form of a drug that is converted into its active form in the body. This approach can be used to improve the physicochemical properties of a drug, such as its solubility and ability to cross cell membranes. For hydrophilic drugs, designing a more lipophilic prodrug can significantly increase its encapsulation efficiency within nanoparticles, leading to the creation of intracellular drug reservoirs for sustained release. researchgate.net

The combination of prodrug and nanoparticle strategies offers a powerful approach to optimize the delivery of "this compound."

Addressing Challenges in the Preclinical Development Pipeline for this compound

The translation of a promising compound like "this compound" from the laboratory to the clinic is fraught with challenges. A key hurdle in preclinical development is achieving a balance between therapeutic efficacy and safety. nih.gov

One significant challenge is the potential for off-target effects, where the drug interacts with unintended biological molecules, leading to adverse effects. For instance, while inhibiting a specific enzyme might be beneficial for treating a disease, it could also disrupt normal cellular processes. nih.gov

Another challenge lies in the development of drug resistance, particularly in cancer therapy. nih.gov Cancer cells can evolve mechanisms to evade the effects of a drug, rendering it ineffective over time. Strategies to overcome resistance, such as the development of dual-targeting inhibitors or combination therapies, are crucial. nih.gov

Furthermore, the physicochemical properties of the compound, such as its solubility and stability, can impact its formulation and administration. Overcoming these hurdles often requires extensive chemical modifications and the use of advanced drug delivery systems. nih.gov

Potential for Combination Therapies Involving this compound

To enhance therapeutic efficacy and combat drug resistance, "this compound" could be used in combination with other drugs. nih.gov This approach is particularly relevant in cancer treatment, where combination therapies are often the standard of care. nih.gov

For example, in the context of HER2-positive breast cancer, novel 2,6,9-trisubstituted purines have been developed as potent CDK inhibitors to overcome resistance to trastuzumab. nih.gov Similarly, in acute myeloid leukemia (AML), combining FLT3 inhibitors with conventional cytotoxic agents or other targeted drugs is a strategy being explored to improve treatment outcomes. nih.gov

The rationale for combination therapy includes:

Synergistic Effects: The combined effect of two drugs can be greater than the sum of their individual effects.

Overcoming Resistance: Using drugs with different mechanisms of action can prevent or delay the development of drug resistance.

Dose Reduction: Combining drugs may allow for lower doses of each agent, potentially reducing side effects.

Future research should focus on identifying optimal combination partners for "this compound" and evaluating their efficacy and safety in preclinical models.

Q & A

Q. What are the common synthetic strategies for preparing tri-substituted purine derivatives, and how do reaction conditions influence regioselectivity?

Tri-substituted purines are typically synthesized via one-pot multicomponent reactions or sequential functionalization of the purine scaffold. For example, a metal-free oxidative coupling of primary alkoxides and diaminopyrimidines with Schiff base formation enables regioselective annulation, where the choice of amide solvent (e.g., N,N-dimethylpropanamide) controls the substitution pattern at the 6, 8, and 9 positions . Alternative methods include palladium-catalyzed cross-coupling reactions for aryl substitutions . Reaction optimization should prioritize temperature, solvent polarity, and catalyst selection to minimize side products.

Q. How are tri-substituted purine derivatives initially screened for biological activity in cancer research?

Standard protocols involve in vitro cytotoxicity assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination via MTT or ATP-based viability assays. For example, 2,6,9-trisubstituted purines with piperazinyl groups demonstrated sub-micromolar IC50 values in leukemia and breast cancer models . Parallel screening against non-cancerous cells (e.g., HEK293) is critical to assess selectivity. Dose-response curves and apoptosis markers (e.g., caspase-3 activation) are recommended for mechanistic insights.

Q. What structural features of tri-substituted purines correlate with kinase inhibition?

The purine scaffold mimics ATP, enabling competitive binding in kinase catalytic pockets. Substituents at the 2, 6, and 9 positions determine selectivity:

  • C-2 : Bulky groups (e.g., hydroxyethyl) enhance CDK selectivity by occupying hydrophobic regions.
  • N-9 : Aromatic or heterocyclic moieties improve binding affinity via π-π interactions.
  • C-6 : Electron-withdrawing groups (e.g., Cl) stabilize hydrogen bonds with kinase backbones . Crystallographic studies (e.g., CDK2-ligand complexes) validate these interactions .

Advanced Research Questions

Q. How can 3D-QSAR models guide the optimization of tri-substituted purines for anticancer activity?

3D-QSAR combines molecular alignment, partial least squares regression, and CoMFA/CoMSIA fields to correlate substituent effects with bioactivity. For 2,6,9-trisubstituted purines, steric bulk at C-2 and electrostatic contributions at N-9 were critical for IC50 improvements in leukemia models . Cross-validation (e.g., leave-one-out) and external test sets (≥20% of data) ensure model robustness. Molecular dynamics simulations further refine binding poses.

Q. What experimental approaches resolve contradictions between in vitro potency and in vivo efficacy of tri-substituted purines?

Discrepancies often arise from poor pharmacokinetics (PK) or off-target effects. Solutions include:

  • Metabolic stability assays : Liver microsome incubation to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
  • Plasma protein binding : Equilibrium dialysis to quantify free drug availability.
  • In vivo PK/PD modeling : Dose-ranging studies in rodent xenografts with LC-MS/MS plasma monitoring . For example, roscovitine showed potent late sodium current (INa-L) inhibition in cardiomyocytes but failed clinically due to kinase off-target effects .

Q. How do tri-substituted purines achieve selective modulation of ion channels versus kinase targets?

Roscovitine, a CDK inhibitor, also suppresses arrhythmogenic late INa-L in cardiomyocytes by interacting with overlapping hydrophobic pockets in NaV1.5 channels. Mutagenesis studies (e.g., D4/S6 helix residues) and patch-clamp electrophysiology distinguish binding modes: kinase inhibition requires H-bonding to the hinge region, while ion channel effects rely on voltage-sensor trapping . Dual-target derivatives require substituent fine-tuning to balance charge and lipophilicity.

Q. What strategies improve the proteolytic stability of tri-substituted purines in biological systems?

  • Isosteric replacement : Substituting labile ester groups with amides or heterocycles.
  • Deuterium labeling : Replacing C-H bonds at metabolic sites (e.g., C-8) with C-D to slow oxidation .
  • Prodrug design : Phosphorylated or PEGylated derivatives for targeted release in acidic tumor microenvironments .

Methodological Considerations

  • Data Contradictions : When SAR data conflicts across studies, validate assay conditions (e.g., ATP concentrations in kinase assays) and confirm compound purity via HPLC/LC-MS .
  • Advanced Models : Use patient-derived iPSC cardiomyocytes for cardiotoxicity screening or CRISPR-edited cell lines to isolate target pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.